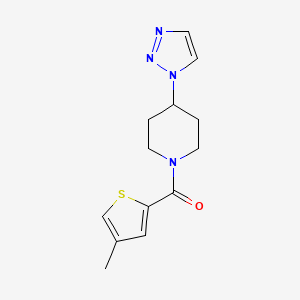

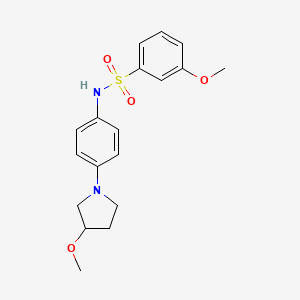

![molecular formula C6H3BrClN3 B2981767 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1351813-70-1](/img/structure/B2981767.png)

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound . Its empirical formula is C6H3BrClN3 . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine can be represented by the SMILES string Brc1cncc2cn[nH]c12 . The InChI key is AIFRKKWUAVZXQP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine have been studied . The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a solid substance . Its molecular weight is 198.02 . The CAS Number is 1256821-58-5 .Scientific Research Applications

TRK Inhibition for Cancer Therapy

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs) . These kinases are involved in cell proliferation and differentiation, and their overexpression or continuous activation can lead to cancer. Compounds derived from this structure have shown potential in inhibiting TRKA and selectively targeting cancer cell lines, making them significant in the development of new cancer therapies.

Scaffold in Drug Design

The compound serves as a key scaffold in computer-aided drug design . Its structure is utilized to create derivatives that can interact with various biological targets. This is particularly useful in the design of small-molecule drugs that can modulate protein functions implicated in diseases.

Organic Synthesis

In organic chemistry, 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is used as a building block for synthesizing various heterocyclic compounds . Its reactive sites allow for multiple substitutions, enabling the creation of a diverse range of molecules for further pharmacological evaluation.

Pharmacological Studies

This compound and its derivatives are used in pharmacological studies to understand their interaction with biological systems . They are assessed for properties like plasma stability and inhibitory activity against cytochrome P450 isoforms, which are crucial for drug metabolism and safety.

Material Science

While direct applications in material science are not explicitly mentioned, the chemical properties of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine make it a candidate for creating novel materials with potential biochemical applications .

Biochemical Research

The compound is involved in biochemical research, particularly in the study of cell signaling pathways . It can be used to investigate the biochemical mechanisms underlying diseases and to develop targeted therapies that can disrupt pathological signaling.

properties

IUPAC Name |

7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJVXDQGEXCFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=NN2)N=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

1351813-70-1 |

Source

|

| Record name | 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

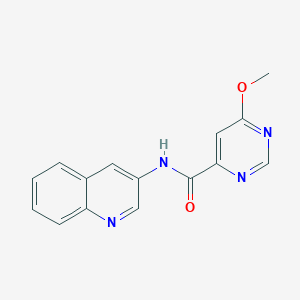

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

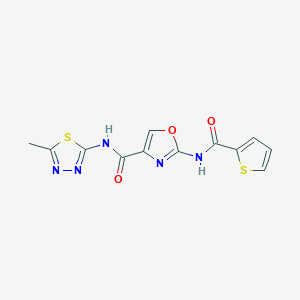

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile](/img/structure/B2981685.png)

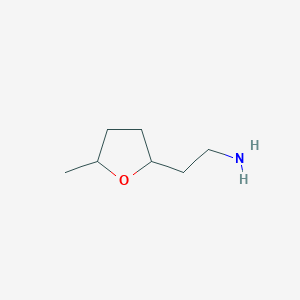

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)

![4-[4-(Difluoromethyl)-5-ethyl-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2981691.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide](/img/structure/B2981705.png)